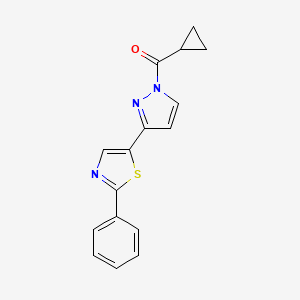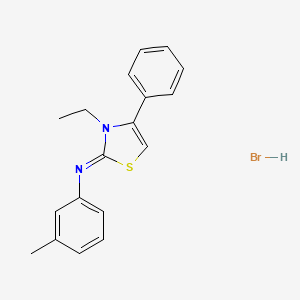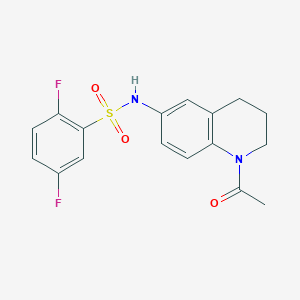
2-Chloro-3-(trifluoromethyl)-DL-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, has been reported . It can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(trifluoromethyl)phenylboronic acid, a compound with a similar structure, has an empirical formula of C7H5BClF3O2 and a molecular weight of 224.37 .
Chemical Reactions Analysis
Trifluoromethylpyridines participate in various chemical reactions. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds vary. For instance, 2-Chloro-3-(trifluoromethyl)phenylboronic acid has a molecular weight of 224.37 .
科学的研究の応用
Chlorogenic Acid: Pharmacological Review
Chlorogenic acid, though not the same compound, is an example of how compounds with specific functional groups can have diverse biological and pharmacological effects. Research indicates that chlorogenic acid plays several therapeutic roles, such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities, among others. This suggests that compounds with specific functional modifications, such as "2-Chloro-3-(trifluoromethyl)-DL-phenylalanine," could also have unique biological applications worth exploring (M. Naveed et al., 2018).
Phenylketonuria Research
The study of phenylketonuria (PKU) and its treatment illuminates the importance of amino acid derivatives in medical research. PKU is a metabolic disorder that highlights how specific amino acids, or their analogs, can significantly impact human health. Research into PKU pathogenesis and treatment strategies, such as dietary management with amino acid supplementation, underscores the potential applications of specific amino acid derivatives in therapeutic contexts (M. J. de Groot et al., 2010).
Biosensors and Amino Acids
The development of sensors and biosensors for amino acids, such as phenylalanine, tyrosine, and tryptophan, highlights the role of specific compounds in diagnostic tools. These technologies utilize conducting polymers and molecularly imprinted polymers for the detection of amino acids, showcasing the potential for "2-Chloro-3-(trifluoromethyl)-DL-phenylalanine" in similar applications (A. Dinu & C. Apetrei, 2022).
Toxicology and Environmental Impact
Understanding the environmental hazard versus therapeutic potential of compounds, such as Dichloroacetate (DCA), provides a framework for evaluating "2-Chloro-3-(trifluoromethyl)-DL-phenylalanine." Research on DCA's dual role illustrates the balance between environmental concerns and therapeutic benefits, which could be relevant for evaluating the safety and application of other chemically active compounds (P. Stacpoole, 2010).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with their targets in unique ways due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group can significantly affect the pharmacokinetic properties of a compound .
Result of Action
Compounds containing trifluoromethyl groups have been found to exhibit various biological activities .
Action Environment
The action, efficacy, and stability of 2-Chloro-3-(trifluoromethyl)-DL-phenylalanine can be influenced by various environmental factors. For instance, reaction conditions such as temperature can affect the synthesis of similar compounds .
特性
IUPAC Name |
2-amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14/h1-3,7H,4,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOIILYMYQMEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)-DL-phenylalanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B2748260.png)
![3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol](/img/structure/B2748261.png)

![5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride](/img/structure/B2748263.png)
![3,7,9-trimethyl-1-nonyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748264.png)
![Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2748265.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2748267.png)
![1-(4-Cyclopentylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2748268.png)



![1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene](/img/structure/B2748279.png)
![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748280.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2748281.png)